![molecular formula C15H22OSi B14278443 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal CAS No. 154851-69-1](/img/structure/B14278443.png)
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is an organic compound that features a unique combination of a silyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal typically involves the reaction of a silylating agent with an appropriate aldehyde precursor. One common method is the reaction of dimethylphenylsilane with a suitable aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanoic acid.
Reduction: Formation of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanol.
Substitution: Formation of various substituted silyl compounds.
Aplicaciones Científicas De Investigación
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the aldehyde group can participate in various chemical reactions. The pathways involved may include nucleophilic addition to the aldehyde group and electrophilic substitution at the silyl group.
Comparación Con Compuestos Similares
Similar Compounds
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylhexanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylbutanal
- **2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpropionaldehyde
Uniqueness
2-{[Dimethyl(phenyl)silyl]methylidene}-3-methylpentanal is unique due to its specific combination of a silyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
154851-69-1 |
|---|---|
Fórmula molecular |
C15H22OSi |
Peso molecular |
246.42 g/mol |
Nombre IUPAC |
2-[[dimethyl(phenyl)silyl]methylidene]-3-methylpentanal |
InChI |
InChI=1S/C15H22OSi/c1-5-13(2)14(11-16)12-17(3,4)15-9-7-6-8-10-15/h6-13H,5H2,1-4H3 |
Clave InChI |
GMNLLWKAHPAWEA-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(=C[Si](C)(C)C1=CC=CC=C1)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


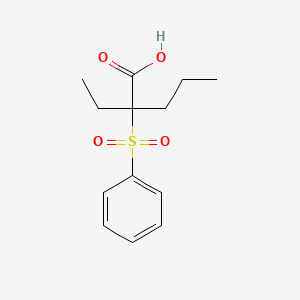
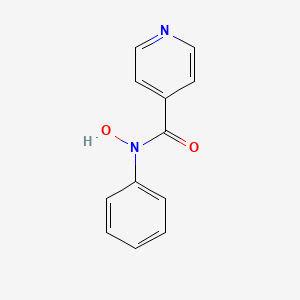
![1-[(Pyridin-2-yl)acetyl]pyridin-1-ium iodide](/img/structure/B14278380.png)

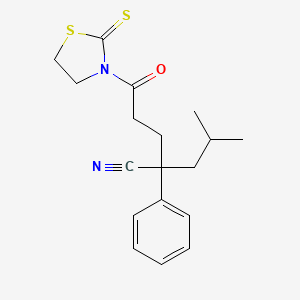

![(1S,3R,5R,7R)-1-ethyl-3,5,7-trimethyl-2,8-dioxabicyclo[3.2.1]octane](/img/structure/B14278391.png)
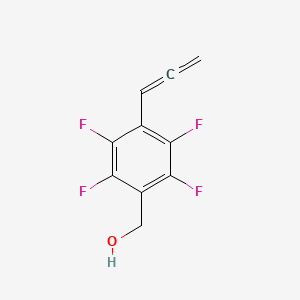
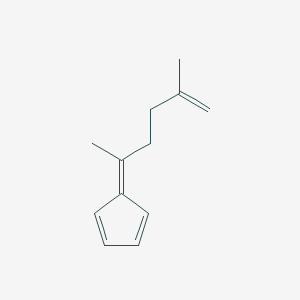
![2,4-Dinitro-2,4-diazabicyclo[3.2.0]heptan-3-one](/img/structure/B14278408.png)
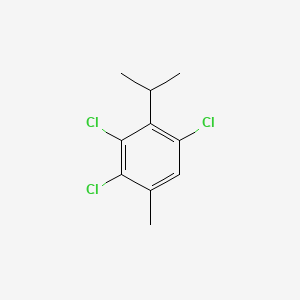
![2-{[4-(4-Butoxybenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14278438.png)


